2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride
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Overview
Description
This compound has gained significant attention in scientific research due to its potential biological activity and various applications.
Preparation Methods
The synthesis of 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride involves electrophilic aromatic substitution reactions. In these reactions, the aromatic ring undergoes substitution while retaining its aromaticity . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Chemical Reactions Analysis
2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
It is used in the synthesis of other chemical compounds, as well as in studies related to its biological activity and effects on cell function and signal transduction.
Mechanism of Action
The mechanism by which 2-Methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can affect various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
Biological Activity
2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride, also known as a derivative of phenylenediamine, is a compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural formula:
This indicates it contains two nitrogen atoms, which are crucial for its biological activity. The dihydrochloride form enhances solubility in aqueous environments, making it more bioavailable for cellular interactions.
The biological activity of 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride primarily involves its interaction with specific molecular targets and pathways. These interactions can influence various cellular processes, including:
- Signal Transduction : The compound may modulate signaling pathways that affect cell proliferation and differentiation.
- Gene Expression : It has the potential to alter gene expression profiles through epigenetic mechanisms.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies
Several case studies highlight the biological implications of compounds structurally related to 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride:
- Skin Irritation Tests : Hydroxypropyl p-phenylenediamine was tested for skin irritation using reconstructed human epidermis models. Results indicated significant irritation potential at concentrations above 2% . This suggests that similar compounds could pose risks in cosmetic applications.
- In Vivo Toxicity Assessments : A study involving repeated oral doses of related compounds revealed lethargy and organ congestion at higher doses . This emphasizes the need for careful dosage regulation in therapeutic contexts.
Comparative Analysis
To better understand the biological activity of 2-Methyl-4-N-propylbenzene-1,4-diamine; dihydrochloride, a comparison with similar compounds is useful:
Compound Name | Antimicrobial Activity | LD50 (mg/kg) | Skin Irritation Potential |
---|---|---|---|
Hydroxypropyl p-phenylenediamine HCl | Yes | 300 - 1000 | High |
2-Methyl-4-N-propylbenzene-1,4-diamine | TBD | TBD | TBD |
Properties
IUPAC Name |
2-methyl-4-N-propylbenzene-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-6-12-9-4-5-10(11)8(2)7-9;;/h4-5,7,12H,3,6,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKAMRMUBFTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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